
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is a synthetic peptide compound It is composed of multiple valine residues and an aspartic acid residue, with an acetyl group attached to the N-terminus
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using coupling reagents such as HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity. Automation and optimization of reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes or acids.
Oxidation: Oxidative modifications can occur at specific residues, particularly methionine or cysteine if present.
Substitution: Amino acid residues can be substituted with other residues using specific reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide.
Substitution: Reagents like N-methylmorpholine for amide bond formation.
Major Products
The major products of these reactions include shorter peptide fragments, oxidized peptides, and modified peptides with substituted residues.
Scientific Research Applications
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for designing bioactive peptides.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, such as:
Enzyme Inhibition: Binding to enzyme active sites and inhibiting their activity.
Receptor Binding: Interacting with cell surface receptors to trigger signaling cascades.
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-L-valine: A simpler compound with a single valine residue.
N-Acetyl-L-valyl-L-alanyl-L-aspartic acid: Contains a different sequence of amino acids.
Uniqueness
N-Acetyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-valyl-L-aspartic acid is unique due to its repetitive valine sequence, which may confer specific structural and functional properties not found in other peptides.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
438533-50-7 |
|---|---|
Molecular Formula |
C36H63N7O11 |
Molecular Weight |
769.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C36H63N7O11/c1-15(2)24(37-21(13)44)31(48)40-26(17(5)6)33(50)42-28(19(9)10)35(52)43-29(20(11)12)34(51)41-27(18(7)8)32(49)39-25(16(3)4)30(47)38-22(36(53)54)14-23(45)46/h15-20,22,24-29H,14H2,1-13H3,(H,37,44)(H,38,47)(H,39,49)(H,40,48)(H,41,51)(H,42,50)(H,43,52)(H,45,46)(H,53,54)/t22-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
JNMGFCBFYIONDP-XMKWUEEFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1-Chlorocyclopropyl)-2-[(4-methylphenyl)methyl]prop-2-en-1-one](/img/structure/B14255625.png)
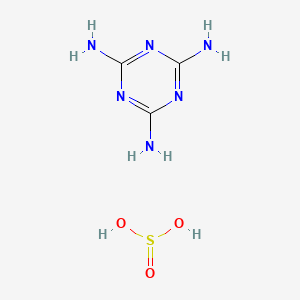
![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

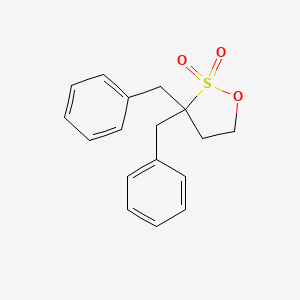
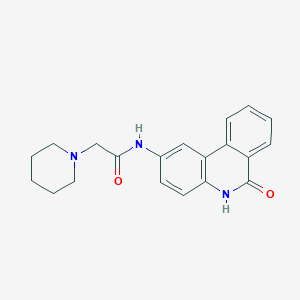
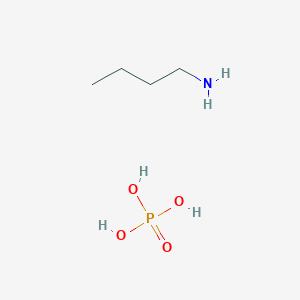


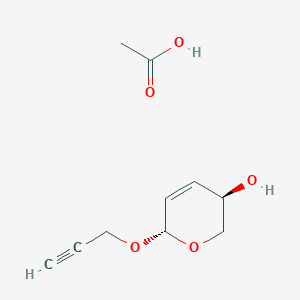
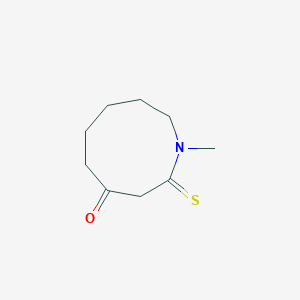
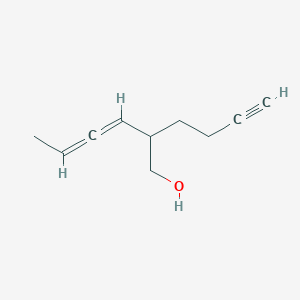
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
![[(3,5-Dinitrobenzoyl)oxy]tris(2-methyl-2-phenylpropyl)stannane](/img/structure/B14255697.png)
